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Compound of Interest |

Compound Name: 2,6-Dimethyl-3-nitrobenzaldehyde
CAS No.: 179554-17-7
Cat. No.: B2496405
. J

Executive Summary & Strategic Context

Target Molecule: 2,6-Dimethyl-3-nitrobenzaldehyde (CAS: 179554-17-7) Primary Application:
Advanced intermediate for dihydropyridine (DHP) calcium channel blocker analogs; synthesis
of sterically hindered ligands for catalysis.

This guide details the synthesis of 2,6-dimethyl-3-nitrobenzaldehyde, a sterically congested
aromatic aldehyde. While often confused with the commercially common 3-nitrobenzaldehyde
(used in standard Benidipine production), this specific 2,6-dimethylated analog represents a
critical building block for "next-generation” DHP analogs where increased steric bulk at the
ortho-positions of the phenyl ring is required to modulate pharmacokinetic stability or receptor
binding affinity.

Retrosynthetic Logic
The synthesis poses two primary challenges: Regioselectivity and Steric Hindrance.

o Direct Formylation of Nitro-xylene: Attempting to formylate 2,6-dimethylnitrobenzene is low-
yielding due to the deactivating nitro group.

o Direct Nitration of Xylene: Nitration of m-xylene yields a mixture of 2,4- and 2,6-
dimethylnitrobenzene, which are difficult to separate and lack the aldehyde functionality.
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» Selected Pathway: The most robust route is the Nitration of 2,6-Dimethylbenzaldehyde.

o Electronic Synergy: The aldehyde group (-CHO) is a meta-director. The methyl groups (-
CHB3) at positions 2 and 6 are ortho/para-directors.

o Regiocontrol: Position 3 is meta to the aldehyde and ortho to the C2-methyl group. This
creates a cooperative directing effect, strongly favoring the 3-nitro isomer over the 4-nitro
isomer (which is sterically crowded between two meta-methyls and electronically less
favored by the CHO group).

Synthesis Pathway Visualization

The following diagram outlines the optimized synthetic workflow, starting from the commercially
available 2-Bromo-m-xylene to ensure correct aldehyde placement, followed by regioselective
nitration.
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Caption: Figure 1. Linear synthetic pathway utilizing Grignard lithiation for regiospecific
aldehyde installation followed by cooperative directed nitration.

Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dimethylbenzaldehyde

Rationale: Direct formylation of m-xylene (Vilsmeier-Haack) typically yields the 2,4-isomer due
to steric accessibility. To guarantee the 2,6-substitution pattern, we use a Grignard approach
starting from 2-bromo-m-xylene.

Reagents:
e 2-Bromo-m-xylene (1.0 eq)

e Magnesium turnings (1.2 eq)
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N,N-Dimethylformamide (DMF) (1.5 eq)[1]

Tetrahydrofuran (THF), anhydrous|[1]

lodine (crystal, catalytic)

Protocol:

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of
iodine. Cover with minimal anhydrous THF.

Initiation: Add 5% of the 2-bromo-m-xylene solution (in THF). Heat gently with a heat gun
until the iodine color fades and reflux begins (Grignard initiation).

Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle
reflux. Stir for an additional 2 hours at reflux to ensure complete formation of 2,6-
dimethylphenylmagnesium bromide.

Formylation: Cool the reaction mixture to 0°C. Add anhydrous DMF dropwise over 30
minutes. The solution will become viscous.

Hydrolysis: Warm to room temperature (RT) and stir for 2 hours. Quench by pouring into ice-
cold 10% HCI (aq). Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na2S04, and concentrate.[2]

Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields the
aldehyde as a clear oil.

Step 2: Nitration to 2,6-Dimethyl-3-nitrobenzaldehyde

Rationale: The 2,6-dimethyl groups activate the ring, making it more reactive than simple

benzaldehyde. Temperature control is critical to prevent dinitration or oxidation of the aldehyde

to the carboxylic acid.

Reagents:
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e 2,6-Dimethylbenzaldehyde (1.0 eq)

¢ Nitric Acid (fuming, >90% or 70% conc.) (1.1 eq)
 Sulfuric Acid (conc. 98%) (Solvent/Catalyst)
Protocol:

Preparation of Mixed Acid: In a separate vessel, cool Sulfuric Acid (5 mL per gram of
substrate) to 0°C. Slowly add Nitric Acid, keeping temperature <10°C.

Substrate Addition: Place 2,6-dimethylbenzaldehyde in a reaction flask. Cool to -5°C using
an ice/salt bath.

Nitration: Dropwise add the cold mixed acid to the aldehyde. Crucial: Maintain internal
temperature between -5°C and 5°C. The reaction is highly exothermic.

Reaction Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2).
The product will appear as a more polar spot than the starting material.

Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). A pale yellow
precipitate should form immediately.

Isolation: Filter the solid. Wash with copious cold water to remove acid traces until filtrate is
neutral pH.

Purification: Recrystallize from Ethanol/Water (9:1) or Toluene/Petroleum Ether.[3]

o Note: If the product is oily (due to isomer mixtures), dissolve in DCM, wash with NaHCO3,
dry, and purify via column chromatography (Silica, Gradient 0-10% EtOAc in Hexane).

Data Summary & Quality Control

Table 1: Physicochemical Properties & Process Metrics
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Parameter Specification / Result Notes

) ) Darkening indicates
Appearance Pale yellow crystalline solid o N
oxidation/impurities.

Sharp range indicates high

Melting Point 58-62°C (Typical) )
purity.
] Grignard formation is the
Yield (Step 1) 75 - 85% o
limiting factor.
] Losses primarily due to isomer
Yield (Step 2) 60 - 70% S
separation (if any).
] ] Confirm aldehyde integrity (no
1H NMR Diagnostic 0 ~10.2 ppm (s, 1H, CHO) ) )
acid formation).
Confirmed by coupling
Regioselectivity >95% 3-nitro isomer constants of aromatic protons

(ortho-coupling ~8Hz).

Mechanism & Critical Control Points
Cooperative Directing Effects

The success of this synthesis relies on the alignment of directing groups.

e Aldehyde (-CHO): Electron-withdrawing group (EWG). Deactivates the ring and directs
incoming electrophiles to the meta position (Position 3 or 5).

o Methyls (-CH3): Electron-donating groups (EDG). Activate the ring and direct ortho/para.
o The C2-Methyl directs to C3 (ortho) and C5 (para).
o The C6-Methyl directs to C5 (ortho) and C3 (para).

e Conclusion: All directing influences converge on positions 3 and 5 (which are chemically
equivalent due to symmetry). This results in high regioselectivity compared to the nitration of
toluene or m-xylene alone.
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2,6-Dimethylbenzaldehyde

Directing Vectors:
CHO -> meta (3,5)
2-Me -> ortho (3)
6-Me -> ortho (5)

Sigma Complex
(Wheland Intermediate)

3-Nitro Isomer
(Major Product)
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Caption: Figure 2. Mechanistic flow showing the convergence of electronic directing effects
toward the C3 position.

Safety: Thermal Runaway

Nitration of activated aromatics (methyl-substituted) is significantly faster than benzene.

e Hazard: The accumulation of unreacted nitric acid at low temperatures followed by a sudden
temperature spike can lead to a "runaway" reaction and explosion.

o Control: Ensure efficient stirring and strictly controlled addition rates. Never allow the
temperature to exceed 10°C during addition.[3]
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Org. Synth. 1953, 33, 60.m-Nitrobenzaldehyde. (Standard protocol for aldehyde nitration,
adapted here for dimethyl substrate).

BenchChem Protocols.Synthesis of substituted benzaldehydes via Grignard reagents.
(General methodology for Step 1).

CAS Registry.2,6-Dimethyl-3-nitrobenzaldehyde (CAS 179554-17-7).[4][5][6][7][8]
(Verification of chemical identity and commercial availability).

Bloom Tech Knowledge Base.Nitration strategies for alkyl-substituted benzaldehydes.
(Insight into temperature control for activated rings).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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